Cas no 29102-47-4 (Ethyleniminoifosfamide)
Ethyleniminoifosfamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(aziridin-1-yl)-3-(2-chloroethyl)-1,3,2λ5-oxazaphosphinane 2-oxide
- 2-(aziridin-1-yl)-3-(2-chloroethyl)-1,3,2
- 2-aziridino-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin 2-oxide
- 2-ethyleneimino-2-oxo-3-(2-chloroethyl)-1.3.2-oxazaphosphorinane
- AC1L84AM
- NSC272335
- 3-(2-Chloroethyl)-2-cyclopropyl-1,3,2-oxazaphosphinane 2-oxide; NSC 272335;
- NSC-272335
- CHEMBL3230837
- 29102-47-4
- Ethyleniminoifosfamide
- 2-(Aziridin-1-yl)-3-(2-chloroethyl)-1,3,2lambda5-oxazaphosphinane 2-oxide
- DTXSID70313558
- SCHEMBL10787413
-
- Inchi: 1S/C7H14ClN2O2P/c8-2-4-9-3-1-7-12-13(9,11)10-5-6-10/h1-7H2
- InChI Key: ZIXPOIOWMASQOC-UHFFFAOYSA-N
- SMILES: ClCCN1CCCOP1(N1CC1)=O
Computed Properties
- Exact Mass: 224.04832
- Monoisotopic Mass: 224.048142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.6
- XLogP3: 0.4
Experimental Properties
- Density: 1.36
- Melting Point: NA
- Boiling Point: 298.9°C at 760 mmHg
- Flash Point: 134.6°C
- Refractive Index: 1.539
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- PSA: 32.55
- LogP: 1.24700
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Ethyleniminoifosfamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Hygroscopic, Refrigerator, under inert atmosphere
Ethyleniminoifosfamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E901054-5mg |
Ethyleniminoifosfamide |
29102-47-4 | 5mg |
$ 150.00 | 2023-09-07 | ||
| TRC | E901054-25mg |
Ethyleniminoifosfamide |
29102-47-4 | 25mg |
$ 603.00 | 2023-09-07 | ||
| TRC | E901054-50mg |
Ethyleniminoifosfamide |
29102-47-4 | 50mg |
$ 1160.00 | 2023-09-07 |
Ethyleniminoifosfamide Related Literature
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on Ethyleniminoifosfamide
Ethyleniminoifosfamide (CAS No. 29102-47-4): An Overview of a Promising Anticancer Agent
Ethyleniminoifosfamide (CAS No. 29102-47-4) is a synthetic compound that has garnered significant attention in the field of oncology due to its potential as an anticancer agent. This compound belongs to the class of alkylating agents, which are known for their ability to interfere with DNA replication and repair processes, ultimately leading to cell death. The unique chemical structure and mechanism of action of Ethyleniminoifosfamide make it a promising candidate for the treatment of various malignancies.
The chemical structure of Ethyleniminoifosfamide is characterized by an ethyleneimine moiety and a phosphoramide group, which contribute to its alkylating properties. The ethyleneimine group is highly reactive and can form covalent bonds with nucleophilic sites on DNA, while the phosphoramide group enhances the stability and solubility of the molecule. This combination results in a compound that can effectively target and damage DNA, thereby inhibiting tumor growth.
Recent studies have shown that Ethyleniminoifosfamide exhibits potent antitumor activity against a variety of cancer cell lines, including those derived from lung, breast, and ovarian cancers. In vitro experiments have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells by causing DNA cross-linking and strand breaks. These findings are supported by in vivo studies, where Ethyleniminoifosfamide has been shown to significantly reduce tumor size and improve survival rates in animal models.
The mechanism of action of Ethyleniminoifosfamide involves the formation of monoadducts and interstrand cross-links with DNA, which disrupts the normal replication and transcription processes. This leads to the activation of cellular stress responses, including the p53 pathway, which plays a crucial role in inducing apoptosis. Additionally, Ethyleniminoifosfamide has been found to inhibit topoisomerase II, an enzyme involved in DNA supercoiling and chromosome segregation during cell division.
Clinical trials are currently underway to evaluate the safety and efficacy of Ethyleniminoifosfamide in human patients. Preliminary results from phase I trials have shown that this compound is well-tolerated at therapeutic doses, with manageable side effects such as nausea, vomiting, and myelosuppression. These findings are encouraging and suggest that Ethyleniminoifosfamide may have a favorable therapeutic index compared to existing alkylating agents.
In addition to its direct antitumor effects, Ethyleniminoifosfamide has also been investigated for its potential synergistic interactions with other anticancer therapies. Combination treatments involving Ethyleniminoifosfamide and chemotherapy agents like cisplatin or doxorubicin have shown enhanced antitumor activity in preclinical models. This suggests that Ethyleniminoifosfamide could be used as part of a multimodal treatment strategy to improve patient outcomes.
The pharmacokinetic properties of Ethyleniminoifosfamide have also been studied extensively. It has been found to have good oral bioavailability and a relatively long half-life, which allows for less frequent dosing regimens. This is particularly advantageous for patient compliance and convenience in clinical settings.
Despite its promising potential, further research is needed to fully understand the long-term effects and potential side effects of Ethyleniminoifosfamide. Ongoing studies are focusing on optimizing dosing regimens, identifying biomarkers for response prediction, and exploring new combination therapies to maximize its therapeutic benefits.
In conclusion, Ethyleniminoifosfamide (CAS No. 29102-47-4) represents a significant advancement in the development of anticancer agents. Its unique chemical structure and mechanism of action make it a valuable addition to the arsenal of cancer treatments. As research continues to progress, it is hoped that this compound will play a crucial role in improving patient outcomes and advancing our understanding of cancer biology.
29102-47-4 (Ethyleniminoifosfamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)